molecular formula C9H9BrN2O4S B1443179 5-bromo-N-cyclopropyl-2-nitrobenzene-1-sulfonamide CAS No. 1178475-48-3

5-bromo-N-cyclopropyl-2-nitrobenzene-1-sulfonamide

Cat. No. B1443179
CAS RN: 1178475-48-3
M. Wt: 321.15 g/mol
InChI Key: RHTUUXBRIOMZIV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 5-bromo-N-cyclopropyl-2-nitrobenzene-1-sulfonamide is C9H9BrN2O4S . Its molecular weight is 321.15 .

Scientific Research Applications

1. Anti-Cancer Activity

Compounds bearing the sulfonamide fragment, including variations similar to 5-bromo-N-cyclopropyl-2-nitrobenzene-1-sulfonamide, have been synthesized and evaluated for their in vitro anti-cancer activity against various cancer cell lines. These compounds demonstrated significant reductions in cell proliferation and induced the expression of pro-apoptotic genes (Cumaoğlu et al., 2015).

2. Potential as Muscarinic Antagonists

Research into related sulfonamide derivatives has explored their potential as muscarinic (M3) antagonists. This indicates a possible application in treating conditions related to the muscarinic receptors, although the specific chemical was not directly studied for this application (Evans et al., 2008).

3. Reactivity in Ionic Liquids

Studies involving similar nitrobenzene sulfonamide compounds have examined their reactivity in ionic liquids, highlighting the unique chemical behaviors of these compounds in different solvents, which could be relevant for various chemical synthesis and industrial applications (Ernst et al., 2013).

4. Electrophilic Cyclopropanation Catalysts

Some research has focused on using related sulfonamide compounds as catalysts for electrophilic cyclopropanation, a reaction useful in the synthesis of various organic compounds, indicating potential utility in synthetic chemistry (Miege et al., 2010).

5. Development of Sensors

Sulfonamides, akin to the compound , have been used in the development of highly efficient sensors for ions like Co2+. This suggests potential applications in environmental monitoring and health-care fields (Sheikh et al., 2016).

6. Carbonic Anhydrase Inhibition

Certain halogenated sulfonamides have been investigated as inhibitors of the carbonic anhydrase enzyme, with potential applications as antitumor agents. While the specific compound was not studied, this research area could be relevant (Ilies et al., 2003).

properties

IUPAC Name

5-bromo-N-cyclopropyl-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O4S/c10-6-1-4-8(12(13)14)9(5-6)17(15,16)11-7-2-3-7/h1,4-5,7,11H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTUUXBRIOMZIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=C(C=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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